2-Benzyl-1-oxa-8-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-benzyl-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H21NO/c1-2-4-13(5-3-1)12-14-6-7-15(17-14)8-10-16-11-9-15/h1-5,14,16H,6-12H2 |
InChI Key |
ZDMLVEZGLHXLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)OC1CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Structural Analysis and Conformational Studies
Spectroscopic Characterization for Structural Elucidation
Spectroscopic analysis is fundamental to the structural elucidation of 2-Benzyl-1-oxa-8-azaspiro[4.5]decane, confirming its molecular framework and the connectivity of its atoms.
While specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the benzyl (B1604629) group protons, the protons of the piperidine (B6355638) ring, and the protons of the tetrahydrofuran (B95107) ring. The aromatic protons of the benzyl group would appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons would likely resonate as a singlet around 3.5-3.7 ppm. The protons on the piperidine and tetrahydrofuran rings would show more complex splitting patterns in the upfield region (1.5-4.0 ppm) due to spin-spin coupling.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The aromatic carbons of the benzyl group are expected to appear in the 127-140 ppm range. The benzylic carbon would be anticipated around 60-65 ppm. The spiro carbon atom is a key feature and would likely have a chemical shift in the range of 70-80 ppm. The remaining aliphatic carbons of the piperidine and tetrahydrofuran rings would resonate in the upfield region of the spectrum.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex spin systems within the piperidine and tetrahydrofuran rings. HSQC would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may not represent exact experimental values.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzylic CH₂ | 3.6 | 62 |
| Aromatic CH (ortho) | 7.3 | 129 |
| Aromatic CH (meta) | 7.4 | 128 |
| Aromatic CH (para) | 7.3 | 127 |
| Aromatic C (ipso) | - | 138 |
| Spiro C | - | 75 |
| Piperidine CH₂ (adjacent to N) | 2.5 - 2.8 | 50 - 55 |
| Piperidine CH₂ | 1.6 - 1.9 | 30 - 35 |
| Tetrahydrofuran CH₂ (adjacent to O) | 3.7 - 4.0 | 68 - 72 |
| Tetrahydrofuran CH₂ | 1.8 - 2.1 | 25 - 30 |
| Tetrahydrofuran CH (at position 2) | 4.0 - 4.2 | 78 - 82 |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can validate the molecular formula, C₁₅H₂₁NO. The exact mass of the protonated molecule [M+H]⁺ would be compared to the theoretically calculated mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the correct molecular formula.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Error (ppm) |
|---|---|---|---|
| C₁₅H₂₁NO | 232.1701 | To be determined experimentally | To be determined experimentally |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic C-H stretching vibrations for both aromatic and aliphatic groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the tetrahydrofuran ring would give rise to a strong absorption band in the region of 1050-1150 cm⁻¹. The C-N stretching of the tertiary amine in the piperidine ring would be observed in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring breathing modes would be expected to produce strong signals in the Raman spectrum.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds can provide significant insight. For instance, the absolute configuration of a similar compound, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be S by X-ray crystal structure analysis. nih.gov This suggests that for a specific enantiomer of this compound, X-ray crystallography could unambiguously establish the stereochemistry at the chiral centers, including the spiro carbon. The analysis would reveal precise bond lengths, bond angles, and torsion angles, providing a complete and accurate representation of the molecule's solid-state conformation.
Conformational Analysis of the Spiro[4.5]decane Ring System
The spiro[4.5]decane ring system in this molecule consists of a piperidine ring and a tetrahydrofuran ring fused at a single carbon atom. The conformational behavior of this system is complex due to the interplay of steric and electronic effects within and between the two rings.
The spiro junction introduces significant conformational constraints on both the piperidine and tetrahydrofuran rings. In an isolated piperidine ring, a chair conformation is generally preferred to minimize steric strain. nih.gov Similarly, a tetrahydrofuran ring typically adopts an envelope or twist conformation. However, the fusion of these two rings at the spiro center restricts the conformational freedom of both rings.
The piperidine ring in the spiro[4.5]decane system is expected to adopt a chair conformation. The orientation of the benzyl group on the nitrogen atom will influence the conformational equilibrium. The tetrahydrofuran ring's conformation will also be influenced by the spiro fusion, likely favoring a conformation that minimizes steric interactions with the adjacent piperidine ring. Computational studies on related spirocyclic piperidines have shown that in some cases, a boat conformation of the piperidine ring can be preferred to alleviate unfavorable interactions. rsc.org The precise conformational preference in this compound would depend on the subtle balance of these steric and electronic factors.
Steric and Electronic Effects of the Benzyl Substituent
Steric Hindrance and Conformational Preferences
The spatial arrangement of the benzyl group is a primary determinant of the conformational dynamics of the tetrahydrofuran ring within the spiro system. Due to its considerable size, the benzyl substituent introduces significant steric hindrance, which dictates the most stable orientation of the five-membered ring and the relative positioning of adjacent atoms.
Theoretical calculations and studies on analogous 2-substituted heterocyclic systems suggest that the benzyl group will preferentially adopt a pseudo-equatorial position to minimize steric strain. acs.orgacs.org In a pseudo-axial orientation, the benzyl group would experience pronounced 1,3-diaxial interactions with substituents on the piperidine ring, leading to a higher energy conformation. The preference for the pseudo-equatorial position is a classic example of steric avoidance, a fundamental principle in conformational analysis. libretexts.org
This conformational locking has a cascading effect on the entire spirocycle. The orientation of the benzyl group influences the puckering of the tetrahydrofuran ring and, to a lesser extent, the chair conformation of the piperidine ring. This can be observed through changes in dihedral angles and interatomic distances, which can be probed experimentally using techniques like X-ray crystallography and NMR spectroscopy. nih.gov
| Conformer | Benzyl Group Orientation | Relative Energy (kcal/mol) | Key Steric Interactions |
|---|---|---|---|
| A | Pseudo-equatorial | 0.00 | Minimized gauche interactions |
| B | Pseudo-axial | +3.5 | 1,3-diaxial interactions with piperidine ring protons |
Note: The data in this table are illustrative and based on computational models of similar substituted heterocyclic systems. Actual experimental values may vary.
Electronic Influence on Molecular Structure
The electronic effects of the benzyl substituent are twofold, involving both inductive and resonance effects, although the latter is less direct in this saturated heterocyclic system. The phenyl ring of the benzyl group is an electron-withdrawing group by induction, which can influence the electron density of the local environment.
This inductive effect can subtly alter bond lengths and angles within the tetrahydrofuran ring. For instance, the C2-O1 and C2-C3 bonds may experience a slight polarization due to the electronegativity of the aromatic ring. Furthermore, the π-system of the benzene (B151609) ring can engage in non-covalent interactions, such as C-H···π interactions, with nearby protons, which can further stabilize certain conformations. nih.gov
Spectroscopic techniques, particularly NMR, are sensitive to these electronic perturbations. The chemical shifts of protons and carbons in the vicinity of the benzyl group are expected to be influenced by its anisotropic magnetic field. For example, protons situated above the face of the phenyl ring would likely experience an upfield shift in their NMR spectrum due to the diamagnetic shielding cone of the aromatic system.
| Nucleus | Predicted Chemical Shift (ppm) in Equatorial Conformer | Predicted Chemical Shift (ppm) in Axial Conformer | Underlying Electronic Effect |
|---|---|---|---|
| H2 (methine) | ~4.2 | ~4.5 | Anisotropic effect of the phenyl ring |
| C2 (methine) | ~80 | ~78 | Inductive effect and steric compression |
| Protons on Piperidine Ring (axial) | Variable (potential for C-H···π interaction) | Shielded | Through-space magnetic anisotropy |
Note: The data in this table are hypothetical and serve to illustrate the expected electronic effects on NMR chemical shifts based on established principles.
Biological and Pharmacological Research Applications
Ligand-Receptor Binding Kinetics and Affinity Studies
The unique conformational constraints of the spirocyclic system in 1-oxa-8-azaspiro[4.5]decane derivatives make them attractive candidates for achieving high affinity and selectivity for various receptors.
Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as muscarinic acetylcholine (B1216132) receptor ligands. These receptors, particularly the M1 subtype, are crucial for cognitive processes, and their modulation is a key strategy in the development of treatments for neurodegenerative disorders like Alzheimer's disease.
Table 1: Muscarinic Receptor Binding Affinities of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives Note: Data for the specific compound 2-Benzyl-1-oxa-8-azaspiro[4.5]decane is not available. The following table presents data for structurally related compounds to illustrate the potential of the core scaffold.
| Compound | M1 Receptor Affinity (IC50, nM) | M2 Receptor Affinity (IC50, nM) |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Data not specified | Data not specified |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Data not specified | Data not specified |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Data not specified | Data not specified |
IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the receptor.
The 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully utilized to develop high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions, as well as in cancer.
Research has demonstrated that derivatives of 1-oxa-8-azaspiro[4.5]decane can exhibit nanomolar affinity for the σ1 receptor. nih.gov For example, a series of these derivatives displayed Kᵢ values for the σ1 receptor in the range of 0.47 to 12.1 nM. nih.gov These compounds also showed moderate selectivity over the σ2 receptor, with selectivity ratios (Kᵢ(σ2)/Kᵢ(σ1)) ranging from 2 to 44. nih.gov The presence of a benzyl (B1604629) group, or a substituted benzyl group, on the azaspirocyclic core appears to be compatible with high-affinity σ1 receptor binding. A closely related compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, exhibited a high affinity for σ1 receptors with a Kᵢ value of 5.4 ± 0.4 nM and a 30-fold selectivity over σ2 receptors.
Table 2: Sigma Receptor Binding Affinities of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives Note: Data for the specific compound this compound is not available. The following table presents data for structurally related compounds.
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) |
| 1-Oxa-8-azaspiro[4.5]decane Derivative Series | 0.47 - 12.1 | Not specified | 2 - 44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | ~162 | ~30 |
Ki values represent the inhibition constant for the compound, indicating its binding affinity to the receptor.
The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a promising lead for the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Inhibiting FAAH can lead to analgesic, anxiolytic, and anti-inflammatory effects.
Studies have identified the 1-oxa-8-azaspiro[4.5]decane core as a superior scaffold for potent FAAH inhibitors. nih.gov While specific inhibitory concentrations (IC50) or kinetic parameters for this compound are not detailed in the available literature, the foundational structure is a key component of compounds with significant FAAH inhibitory potency.
The versatility of the 1-oxa-8-azaspiro[4.5]decane scaffold suggests potential interactions with other molecular targets beyond muscarinic and sigma receptors and FAAH. The rigid, three-dimensional nature of the spirocyclic system can be exploited to design ligands for a variety of enzymes and neurotransmitter transporters. However, specific research detailing the interactions of this compound with other molecular targets is currently limited.
In Vitro Pharmacological Investigations
Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
In the context of muscarinic receptor research, functional assays such as [3H]pirenzepine binding and phosphoinositide hydrolysis are commonly employed. [3H]Pirenzepine is a selective M1 muscarinic antagonist, and competition binding assays with this radioligand can help to characterize the affinity of novel compounds for the M1 receptor.
Phosphoinositide hydrolysis is a downstream signaling event that occurs upon the activation of Gq-coupled receptors like the M1 and M3 muscarinic receptors. Measuring the stimulation of phosphoinositide hydrolysis can therefore provide a direct indication of the agonistic activity of a compound at these receptors. nih.gov Studies on derivatives of 1-oxa-8-azaspiro[4.5]decane have shown that certain compounds can stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity at M1 muscarinic receptors. nih.gov This suggests that the 1-oxa-8-azaspiro[4.5]decane scaffold can indeed support muscarinic agonist functionality.
Enzyme Activity Modulation Studies
Research into the derivatives of 1-oxa-8-azaspiro[4.5]decane has demonstrated their potential to modulate the activity of specific enzymes. One area of investigation has been the inhibition of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid signaling pathway. A probe incorporating the 1-oxa-8-azaspiro[4.5]decane scaffold was synthesized to covalently label the active site serine of MAGL. researchgate.net This probe was shown to inhibit MAGL activity with a half-maximal inhibitory concentration (IC50) in the nanomolar range, highlighting the potential of this chemical scaffold in designing potent enzyme inhibitors. researchgate.net
Another study focused on M1 muscarinic agonists for the potential treatment of Alzheimer's disease. While not directly measuring enzyme modulation in the same way, this research investigated the stimulation of phosphoinositide hydrolysis in rat hippocampal slices, which is a downstream effect of M1 receptor activation and subsequent G-protein-coupled enzyme (phospholipase C) activity. nih.gov Certain 1-oxa-8-azaspiro[4.5]decane derivatives were found to stimulate this pathway, indicating their role as partial agonists at M1 muscarinic receptors. nih.gov
Cellular Association and Uptake Studies
The ability of 1-oxa-8-azaspiro[4.5]decane derivatives to enter cells and associate with intracellular targets has been a key aspect of their evaluation, particularly for brain imaging applications. Studies involving radiolabeled versions of these compounds have provided insights into their cellular uptake. For instance, a fluorine-18 (B77423) labeled 1-oxa-8-azaspiro[4.5]decane derivative ([¹⁸F]8) designed as a selective σ1 receptor ligand demonstrated high initial brain uptake in mice. nih.gov Biodistribution studies showed significant accumulation of the radiotracer in areas of the brain rich in σ1 receptors. nih.govresearchgate.net
Further investigations with other radiolabeled derivatives, such as [¹⁸F]5a, a compound with a 1,4-dioxa-8-azaspiro[4.5]decane structure, also confirmed specific binding to σ1 receptors in vitro and in vivo. nih.gov Cellular association studies and blocking experiments indicated that the uptake was receptor-specific. nih.gov These findings suggest that the 1-oxa-8-azaspiro[4.5]decane scaffold can be modified to create molecules that readily cross the blood-brain barrier and accumulate at their intended intracellular targets.
Preclinical Pharmacological Evaluation in Animal Models (Mechanistic Focus)
Assessment of Cognitive Enhancement in Animal Models (e.g., passive avoidance tasks)
The potential of 1-oxa-8-azaspiro[4.5]decane derivatives to enhance cognitive function has been assessed in animal models of memory impairment. In one study, various compounds with this scaffold were evaluated for their ability to ameliorate scopolamine-induced amnesia in rats using a passive avoidance task. nih.gov Scopolamine is a muscarinic antagonist that impairs learning and memory. Several of the tested 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated potent antiamnesic activity, suggesting their potential as cognitive enhancers. nih.gov This effect is attributed to their activity as M1 muscarinic agonists, which play a crucial role in memory processes. nih.gov
Table 1: In Vivo Muscarinic Activities of Selected 1-oxa-8-azaspiro[4.5]decane Derivatives
| Compound | Antiamnesic Activity (Amelioration of Scopolamine-Induced Impairment) |
| Compound 17 | Potent |
| Compound 18 | Potent |
| Compound 29 | Potent |
| Compound 37 | Potent |
This table is based on findings from a study on M1 muscarinic agonists and is intended to be illustrative of the potential activities of the scaffold. nih.gov
Positron Emission Tomography (PET) Imaging for Receptor Mapping in Animal Brain
The 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully utilized to develop radioligands for positron emission tomography (PET) imaging, a non-invasive technique to visualize and quantify receptors in the living brain. A series of derivatives were synthesized and radiolabeled with fluorine-18 to act as selective ligands for the sigma-1 (σ1) receptor. nih.govresearchgate.net
Biodistribution studies in mice with one such radioligand, [¹⁸F]8, showed high initial brain uptake. nih.gov Furthermore, pretreatment with a known σ1 receptor agonist, SA4503, led to a significant reduction in the brain-to-blood ratio, indicating specific binding of the radiotracer to σ1 receptors. nih.govresearchgate.net Ex vivo autoradiography in mice confirmed the high accumulation of the radiotracer in brain regions known to have a high density of σ1 receptors. researchgate.net PET/MRI imaging in rats with another derivative, [¹⁸F]10, also confirmed suitable kinetics and high specific binding to σ1 receptors in the brain. researchgate.net
Table 2: Properties of a Radiolabeled 1-oxa-8-azaspiro[4.5]decane Derivative for PET Imaging
| Property | Value |
| Radioligand | [¹⁸F]8 |
| Target Receptor | Sigma-1 (σ1) |
| Radiochemical Purity | >99% |
| Molar Activity | 94–121 GBq/μmol |
| Brain Uptake (in mice) | High initial uptake at 2 min |
Data is for a representative compound from a series of 1-oxa-8-azaspiro[4.5]decane derivatives. researchgate.net
Modulation of Neurotransmission Pathways
The research into 1-oxa-8-azaspiro[4.5]decane derivatives points to their ability to modulate key neurotransmission pathways, primarily the cholinergic and sigma receptor systems. By acting as M1 muscarinic agonists, these compounds can enhance cholinergic neurotransmission, which is known to be hypoactive in conditions like Alzheimer's disease. nih.gov The stimulation of M1 receptors can lead to downstream effects that are crucial for learning and memory. nih.gov
The high affinity and selectivity of certain derivatives for σ1 receptors suggest a role in modulating glutamatergic and other neurotransmitter systems. nih.govresearchgate.net Sigma-1 receptors are intracellular chaperones that can influence a variety of signaling pathways and are implicated in neuroprotection and cognitive function. researchgate.net The development of selective ligands for these receptors allows for the investigation of their role in both normal brain function and in pathological states.
Additionally, some derivatives of the related 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have been shown to act as alpha-adrenergic blockers, indicating that modifications to this spirocyclic system can influence adrenergic neurotransmission. nih.gov
Structure Activity Relationship Sar Studies
Impact of Substituent Modifications on Biological Activity
Systematic structural modifications of the 2-benzyl-1-oxa-8-azaspiro[4.5]decane scaffold have been instrumental in elucidating the key determinants of its pharmacological profile. These studies have explored how changes to different parts of the molecule can modulate its interaction with biological targets.
While direct studies on variations of the 2-benzyl group in this compound are not extensively detailed in the available literature, research on analogous spirocyclic systems provides valuable insights. For instance, in related 1-oxa-8-azaspiro[4.5]decane derivatives targeting muscarinic receptors, the nature of the substituent at the 2-position is a critical determinant of activity. Replacing the benzyl (B1604629) group with smaller alkyl groups, such as methyl or ethyl, has been shown to influence potency and efficacy. For example, a 2-ethyl analogue demonstrated partial agonistic activity at M1 muscarinic receptors nih.gov. This suggests that the size and lipophilicity of the substituent at the 2-position are crucial for optimal interaction with the receptor's binding pocket. Aromatic substituents, like the benzyl group, often engage in pi-stacking or hydrophobic interactions, which can significantly contribute to binding affinity.
Modifications to the nitrogen atom of the azaspiro ring have a profound impact on the pharmacological properties of 1-oxa-8-azaspiro[4.5]decane derivatives. N-alkylation, particularly with a methyl group, is a common strategy in the development of muscarinic agonists based on this scaffold nih.gov. The presence of an N-methyl group is often essential for mimicking the quaternary ammonium of acetylcholine (B1216132) and ensuring effective interaction with the cholinergic binding site.
In a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, various substituents at the 8-position were explored for their antihypertensive activity nih.gov. These included 2-(3-indolyl)ethyl and 3-(2-methoxyphenoxy)-2-hydroxypropyl groups, which led to compounds with α-adrenergic blocking properties nih.gov. This highlights that the nitrogen of the piperidine (B6355638) ring is a key position for introducing larger substituents to modulate activity and target different receptor systems.
Alterations within the oxane ring of the 1-oxa-8-azaspiro[4.5]decane system can influence both the affinity and selectivity of these compounds. For instance, the introduction of a methylene (B1212753) group at the 3-position of the oxane ring in a 2,8-dimethyl analog resulted in a compound with preferential affinity for M1 over M2 muscarinic receptors nih.gov. Furthermore, converting the ketone at the 3-position to a dithioketal or an oxime also led to M1-selective compounds nih.gov. These findings underscore the importance of the substitution pattern on the oxane ring for achieving receptor subtype selectivity.
Chiral Recognition and Enantioselective Pharmacological Profiles
Chirality plays a pivotal role in the biological activity of 1-oxa-8-azaspiro[4.5]decane derivatives. The spirocyclic core and substituted positions can create stereocenters, leading to enantiomers with distinct pharmacological profiles. For example, the optical resolution of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane revealed that the M1 agonist activity resided preferentially in the (-)-isomers nih.gov. The absolute configuration of the active (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S, which is the same as that of the natural muscarinic agonist, muscarone nih.gov. This demonstrates that the stereochemistry at the 2-position is a critical factor for enantioselective recognition by the target receptor.
In the context of sigma-1 receptor ligands, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated, with all ligands exhibiting nanomolar affinity nih.gov. While this study did not explicitly detail the enantioselective profiles, the inherent chirality of these molecules suggests that individual enantiomers would likely exhibit different binding affinities and functional activities.
Conformational Preferences and Ligand-Target Recognition
The three-dimensional conformation of this compound and its analogs is a key determinant of their interaction with biological targets. The rigid spirocyclic framework restricts the conformational flexibility of the molecule, presenting the substituents in a well-defined spatial arrangement for receptor binding. The orientation of the benzyl group at the 2-position and the substituents on the azaspiro nitrogen are crucial for establishing specific contacts within the binding pocket of the target protein.
Computational modeling and X-ray crystallography studies on related spirocyclic compounds have been used to understand their preferred conformations and binding modes. For instance, the determination of the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane by X-ray analysis provided a structural basis for its selective M1 agonism nih.gov. The conformational rigidity of the spirocyclic core is a desirable feature in drug design as it can lead to higher affinity and selectivity by reducing the entropic penalty upon binding.
Relationship between Spirocyclic Core Variations and Pharmacological Selectivity
For example, a comparative study of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as sigma-1 receptor ligands demonstrated that both scaffolds could produce high-affinity ligands nih.gov. However, the selectivity over sigma-2 receptors varied between the different spirocyclic systems, indicating that the core structure plays a role in determining receptor subtype selectivity nih.gov. Similarly, the replacement of the oxane ring with other heterocyclic systems can lead to compounds with entirely different pharmacological profiles.
The following table summarizes the impact of structural modifications on the biological activity of 1-oxa-8-azaspiro[4.5]decane analogs:
| Modification | Position | Substituent | Observed Effect | Reference |
| Alkyl Substitution | 2-position | Ethyl | Partial M1 muscarinic agonism | nih.gov |
| Methylene Substitution | 3-position | Methylene | Preferential M1 receptor affinity | nih.gov |
| N-Alkylation | 8-position | Methyl | Essential for muscarinic activity | nih.gov |
| Stereochemistry | 2-position | (-)-isomer (S-configuration) | Higher M1 agonist activity | nih.gov |
| Spirocyclic Core Variation | - | 1,5-Dioxa-9-azaspiro[5.5]undecane | High affinity for sigma-1 receptors | nih.gov |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to analyze the electronic structure of novel compounds. For 2-Benzyl-1-oxa-8-azaspiro[4.5]decane, these calculations would typically involve geometry optimization to find the most stable three-dimensional conformation.
Once optimized, analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations provide insights into the regions of the molecule most likely to participate in chemical reactions or interactions with biological targets.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
To investigate the potential therapeutic applications of this compound, molecular docking and dynamics simulations are indispensable tools. Molecular docking would be used to predict the preferred binding orientation of the compound within the active site of a specific protein target. This computational technique scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, helping to identify the most likely and potent binding mode.
Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the interaction. This can confirm the stability of the binding pose obtained from docking, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which offers a more quantitative measure of binding affinity. For instance, studies on similar spiro-compounds have successfully used these methods to explore interactions with targets like muscarinic or sigma receptors.
Prediction of Pharmacologically Relevant Molecular Descriptors
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Various computational models and software can predict these properties based on the molecular structure of this compound.
These predictions include key molecular descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, number of hydrogen bond donors and acceptors, and rotatable bonds. These descriptors are used to evaluate the compound's "drug-likeness" according to established guidelines like Lipinski's Rule of Five. For example, a related compound, Benzyl (B1604629) (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, has computationally predicted TPSA and LogP values of 64.79 and 1.9054, respectively. Such in silico predictions for this compound would be vital for prioritizing it for further experimental testing.
A hypothetical table of predicted descriptors for the target compound is presented below to illustrate the type of data generated in such an analysis.
| Molecular Descriptor | Predicted Value |
| Molecular Weight ( g/mol ) | 245.34 |
| LogP (Octanol/Water) | 2.85 |
| Topological Polar Surface Area (Ų) | 21.7 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published predictions for this compound are not available.
Virtual Screening and Lead Compound Identification
Should the 1-oxa-8-azaspiro[4.5]decane core be identified as a pharmacologically interesting scaffold, virtual screening could be employed to discover novel and potent derivatives. In a typical workflow, large chemical libraries containing millions of compounds would be computationally docked against a validated biological target.
The results of this large-scale docking would be filtered based on docking scores, predicted binding interactions, and calculated drug-like properties. Compounds that rank highly in this process are considered "hits." These hits, which could include structures similar to this compound, would then be acquired or synthesized for experimental validation. This approach accelerates the identification of lead compounds by narrowing down vast chemical spaces to a manageable number of promising candidates for further investigation.
Derivatization and Chemical Modification for Research Tool Development
Functionalization Strategies for Analogue Library Creation
The creation of analogue libraries is a cornerstone of medicinal chemistry and chemical biology, enabling the systematic exploration of structure-activity relationships (SAR). The 1-oxa-8-azaspiro[4.5]decane scaffold is particularly amenable to functionalization at several key positions, allowing for the generation of diverse libraries of compounds with tailored biological activities.
One notable example of this approach is the development of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. nih.gov Starting with the lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, researchers systematically modified the 2- and 3-positions of the spirocyclic core. These modifications included the introduction of an ethyl group at the 2-position, conversion of the ketone at the 3-position to a methylene (B1212753) group, and the formation of dithioketal and oxime derivatives. nih.gov This systematic approach led to the identification of compounds with preferential affinity for M1 receptors over M2 receptors, demonstrating the utility of analogue library creation in fine-tuning receptor selectivity. nih.gov
Another significant application of this strategy is in the development of selective σ1 receptor ligands. nih.govresearchgate.net Researchers have synthesized a series of 1-oxa-8-azaspiro[4.5]decane derivatives with various substituents on the nitrogen atom of the piperidine (B6355638) ring. By introducing different aromatic and aliphatic moieties, a library of compounds with nanomolar affinity for σ1 receptors was generated. nih.govresearchgate.net These studies have been instrumental in elucidating the structural requirements for high-affinity binding to the σ1 receptor.
Interactive Table: Functionalization of the 1-oxa-8-azaspiro[4.5]decane Scaffold for Analogue Libraries
| Position of Modification | Type of Modification | Resulting Analogue | Target | Reference |
|---|---|---|---|---|
| 2-position | Alkylation (e.g., ethyl group) | 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | M1 Muscarinic Receptor | nih.gov |
| 3-position | Carbonyl to Methylene | 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | M1 Muscarinic Receptor | nih.gov |
| 3-position | Dithioketal formation | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decane-3-dithioketal | M1 Muscarinic Receptor | nih.gov |
| 3-position | Oxime formation | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime | M1 Muscarinic Receptor | nih.gov |
Synthesis of Photoaffinity Probes and Labeled Analogs
The development of labeled analogs, particularly those incorporating radioisotopes, has been crucial for in vivo imaging and pharmacokinetic studies. A significant achievement in this area is the synthesis of [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives as potential radioligands for positron emission tomography (PET) imaging of σ1 receptors. nih.govresearchgate.net
The synthesis of these radiolabeled analogs typically involves a nucleophilic ¹⁸F-substitution reaction on a suitable precursor, such as a tosylate-derivatized 1-oxa-8-azaspiro[4.5]decane. nih.gov For instance, a derivative with a pending fluoroethoxybenzyl group on the piperidine nitrogen has been successfully radiolabeled with ¹⁸F. nih.gov These radioligands have demonstrated high initial brain uptake and specific binding to σ1 receptor-rich regions in preclinical studies, highlighting their potential as imaging agents for neurological disorders and tumors where σ1 receptors are overexpressed. nih.govresearchgate.net
While the synthesis of radiolabeled analogs has been successful, the development of photoaffinity probes based on the 2-benzyl-1-oxa-8-azaspiro[4.5]decane scaffold is an area that remains to be explored. Photoaffinity probes are invaluable tools for identifying the binding partners of a compound of interest by forming a covalent bond upon photoactivation. The synthesis of such probes would typically involve the incorporation of a photoreactive group, such as a benzophenone, aryl azide (B81097), or diazirine, into the structure of a high-affinity ligand.
Scaffold Hopping and Isosteric Replacements
Scaffold hopping and isosteric replacement are powerful strategies in drug discovery and chemical probe development to identify novel chemical entities with similar biological activities but different core structures. These approaches can lead to compounds with improved physicochemical properties, novel intellectual property, and a better understanding of the pharmacophore.
In the context of the 1-oxa-8-azaspiro[4.5]decane scaffold, researchers have explored the replacement of the spirocyclic core with other heterocyclic systems to investigate the impact on biological activity. For example, in the quest for selective σ1 receptor ligands, the 1,4-dioxa-8-azaspiro[4.5]decane moiety was replaced with a 1,3-dioxane (B1201747) or a tetrahydrofuran (B95107) moiety. researchgate.net Interestingly, these new derivatives maintained nanomolar affinity for the σ1 receptor, indicating that these smaller and potentially less lipophilic scaffolds can effectively serve as the "primary hydrophobic region" in this class of ligands. researchgate.net This represents a successful example of scaffold hopping or significant isosteric replacement, providing valuable insights into the design of new σ1 receptor ligands.
Development of Chemical Probes for Biological Assays
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a valuable starting point for the development of such probes, most notably for in vivo imaging applications.
The [¹⁸F]-labeled derivatives of 1-oxa-8-azaspiro[4.5]decane are prime examples of chemical probes designed for PET imaging, a powerful non-invasive technique for in vivo biological assays. nih.govresearchgate.net These radiotracers allow for the visualization and quantification of σ1 receptor distribution and density in living organisms, which can be instrumental in diagnosing diseases and monitoring treatment responses. nih.govresearchgate.net
While the development of radiolabeled probes has been a major focus, the versatility of the 1-oxa-8-azaspiro[4.5]decane scaffold could be further exploited to create other types of chemical probes. For instance, the attachment of a fluorescent dye to a high-affinity ligand would enable its use in fluorescence microscopy and flow cytometry to study receptor localization and dynamics at the cellular level. Similarly, the incorporation of a biotin (B1667282) tag would facilitate the development of affinity-based probes for the isolation and identification of binding partners through techniques like affinity chromatography and mass spectrometry. The exploration of these avenues holds significant promise for expanding the utility of this compound and its analogs as multifaceted chemical probes in biological research.
Emerging Research Directions and Future Perspectives
Exploration of Novel Molecular Targets for Spirocyclic Systems
The structural complexity and three-dimensionality of spirocyclic compounds make them ideal candidates for engaging with challenging biological targets. lifechemicals.com Researchers are increasingly moving beyond traditional target classes to explore novel and difficult-to-drug proteins and pathways. The rigid conformation of spirocycles can reduce the entropic penalty upon binding and allows for highly specific, stereochemical interactions with target sites. nih.govlifechemicals.com
Historically, bioactive spirocycles have been identified against approximately 200 different targets. nih.gov A significant portion of these are established drug targets like G protein-coupled receptors (GPCRs) and various enzymes. nih.govresearchgate.net However, the future of spirocycle research lies in tackling targets that have been intractable with conventional small molecules. This includes protein-protein interactions (PPIs), which are notoriously difficult to modulate due to their large and often shallow binding surfaces. The defined three-dimensional projection of substituents from a spirocyclic core is well-suited to mimicking key amino acid residues and disrupting these interactions, as seen in the development of inhibitors for the p53-MDM2 interaction. tandfonline.com
Furthermore, spirocyclic frameworks are being investigated for highly specific subtypes of enzymes and receptors, such as the PS-1 isoform of γ-secretase and sigma-1 (σ1) receptors, showcasing their potential for achieving greater selectivity and potentially reducing off-target effects. acs.orgnih.gov The exploration of these novel targets is expanding the potential therapeutic applications for spirocyclic compounds into new and complex disease areas.
| Target Class | Specific Examples | Rationale for Spirocycle Application | Reference |
|---|---|---|---|
| G Protein-Coupled Receptors (GPCRs) | Muscarinic M1/M2 Receptors | High-affinity binding due to specific 3D conformation. | nih.gov |
| Enzymes | γ-Secretase, Aspartyl Protease BACE1, NNMT | Achieving high potency and isoform selectivity. | tandfonline.comnih.govacs.org |
| Ion Channels | Not specified | Rigid structure facilitates specific interactions with channel pores or allosteric sites. | lifechemicals.com |
| Protein-Protein Interactions (PPIs) | p53-MDM2 | 3D projection of functional groups can mimic key binding motifs. | tandfonline.com |
| Other Receptors | Sigma-1 (σ1) Receptors | High-affinity and selective binding for potential neuro-applications. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The vastness of chemical space presents a significant challenge in drug discovery. For complex structures like spirocycles, the number of potential derivatives is immense. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for navigating this complexity and accelerating the design of novel compounds. nih.gov
| AI/ML Application | Description | Impact on Spirocycle Design | Reference |
|---|---|---|---|
| Generative Modeling | AI algorithms create novel molecular structures based on learned chemical rules. | Designs new spirocyclic scaffolds with desired properties, exploring uncharted chemical space. | researchgate.net |
| Predictive Analytics | ML models predict properties (e.g., bioactivity, solubility) of virtual compounds. | Enables rapid virtual screening and prioritization of spirocyclic candidates before synthesis. | nih.gov |
| Active Learning | Models iteratively select the most informative experiments to perform, improving predictive accuracy with fewer data points. | Optimizes the selection of spirocycles for synthesis and testing to build better models faster. | nih.gov |
| Automated Synthesis Planning | AI tools predict retrosynthetic routes for target molecules. | Assesses the synthetic tractability of novel, complex spirocycles designed by generative models. | mit.edu |
Advanced Bioconjugation Strategies for Targeted Delivery (for research purposes)
For research purposes, understanding the mechanism of action of a novel compound requires delivering it to specific cells or tissues. Advanced bioconjugation strategies offer a powerful means to achieve this targeted delivery. pharmiweb.com Bioconjugation involves covalently linking a small molecule, such as a spirocycle, to a larger biological entity like an antibody, peptide, or polymer. pharmiweb.comnih.gov
This approach can enhance the utility of a research compound by improving its solubility and stability, and most importantly, by directing it to a specific cellular destination. nih.gov For example, by conjugating a spirocyclic compound to an antibody that recognizes a cell-surface receptor unique to a particular cell type, researchers can study the compound's effects with high precision, minimizing off-target interactions.
Modern bioconjugation techniques focus on site-specific modifications, which create homogeneous products with consistent properties. researchgate.net Methods such as click chemistry, sortase-mediated ligation, and unnatural amino acid incorporation allow for precise control over where the spirocyclic payload is attached to the carrier molecule. nih.gov These strategies are crucial for creating well-defined research tools to probe biological systems and validate new molecular targets.
| Conjugation Partner | Targeting Principle | Potential Research Application for a Spirocycle | Reference |
|---|---|---|---|
| Antibody | Binds to specific cell-surface antigens. | Delivering a spirocyclic inhibitor to a specific cell type in a heterogeneous population to study its function. | nih.gov |
| Peptide | Binds to specific receptors (e.g., RGD peptides targeting integrins). | Targeting a spirocyclic compound to the extracellular matrix or specific cell receptors to probe signaling pathways. | pharmiweb.com |
| Polymer (e.g., PEG) | Increases hydrodynamic size, alters biodistribution. | Modifying the pharmacokinetic properties of a spirocyclic probe for in vivo imaging or mechanism studies. | nih.gov |
| Aptamer | Nucleic acid-based ligand that binds to specific targets. | Highly specific delivery to proteins or cells for functional validation studies. | nih.gov |
Methodological Advancements in High-Throughput Screening and Characterization
The discovery of novel bioactive compounds relies on the ability to screen large collections of molecules for activity against a biological target. A significant advancement in this area is the development of screening libraries enriched with sp3-hybridized, three-dimensional molecules like spirocycles. lifechemicals.com Companies now offer curated collections containing thousands of diverse spirocyclic compounds, moving away from the historically flat, aromatic molecules that dominated screening decks. lifechemicals.comspirochem.com
These modern libraries provide a much richer pool of structural diversity, increasing the probability of finding a "hit" that can be developed into a lead compound. lifechemicals.com The synthetic methodologies to create these libraries have also advanced. Techniques like Diversity-Oriented Synthesis (DOS) allow for the efficient generation of a wide array of complex and diverse spiro-scaffolds from simple starting materials. nih.gov
In parallel, screening technologies have evolved to handle the characterization of these compounds more efficiently. Automation, miniaturization, and the use of sophisticated detection methods (e.g., fluorescence, mass spectrometry) enable the rapid testing of tens of thousands of compounds in a single day. These high-throughput screening (HTS) campaigns are essential for identifying initial hits from large spirocyclic libraries, which can then be subjected to more detailed structure-activity relationship (SAR) studies.
| Advancement | Description | Impact on Spirocycle Research | Reference |
|---|---|---|---|
| 3D-Enriched Compound Libraries | Screening collections with a high fraction of sp3-rich, complex molecules. | Increases the chances of finding novel hits by exploring more relevant and diverse chemical space. | lifechemicals.comspirochem.com |
| Diversity-Oriented Synthesis (DOS) | Synthetic strategies designed to produce a large number of structurally diverse molecules efficiently. | Enables the creation of large, novel libraries of spirocyclic compounds for screening. | nih.gov |
| Automated HTS Platforms | Robotic systems that automate the process of assaying large compound libraries. | Allows for the rapid screening of thousands of spirocycles to identify initial active compounds. | lifechemicals.com |
| Advanced Analytical Techniques | Sophisticated methods for characterizing compound purity, conformation, and binding kinetics. | Provides higher quality data on hit compounds, facilitating more effective lead optimization. | [N/A] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
